1-(2-Bromo-6-(trifluoromethylthio)phenyl)-1-chloropropan-2-one
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Overview
Description
1-(2-Bromo-6-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a complex organic compound characterized by the presence of bromine, chlorine, and trifluoromethylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-6-(trifluoromethylthio)phenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the trifluoromethylthio group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-6-(trifluoromethylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(2-Bromo-6-(trifluoromethylthio)phenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Bromo-6-(trifluoromethylthio)phenyl)-1-chloropropan-2-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations or biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Bromo-6-(trifluoromethyl)pyridine: Shares the bromine and trifluoromethyl groups but differs in the overall structure.
2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol: Contains similar functional groups but has a different arrangement and additional nitro group.
Uniqueness: 1-(2-Bromo-6-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H7BrClF3OS |
---|---|
Molecular Weight |
347.58 g/mol |
IUPAC Name |
1-[2-bromo-6-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H7BrClF3OS/c1-5(16)9(12)8-6(11)3-2-4-7(8)17-10(13,14)15/h2-4,9H,1H3 |
InChI Key |
DNNSOPNMPOSXIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1Br)SC(F)(F)F)Cl |
Origin of Product |
United States |
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